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molecular formula C8H13IN2O B8714533 2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

Cat. No. B8714533
M. Wt: 280.11 g/mol
InChI Key: DKHPIBAKKVXLDL-UHFFFAOYSA-N
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Patent
US05776964

Procedure details

4-DMAP (1.2 g; 10 mmol) and N-iodosuccinimide (25 g; 111 mmol) were added to a solution of 2-butyl-4-hydroxymethyl-imidazole (15.4 g; 100 mmol) in dioxane (210 ml) and 2-methoxyethanol (140 ml) and the mixture was stirred overnight at 50° C. Concentration gave 44.4 g of a brownish-yellow magma (theory; 28 g), which was further reacted without further purification. For characterisation, 2 g of the crude product were dissolved using ethyl acetate and washed with 5% NaHCO3 solution and saturated sodium chloride solution. Drying and concentration of the organic phases gave 1.2 g of a yellow solid [97% of theory; m.p.: 135°-40° C. (dec.); Rf : 0.24 (methylene chloride:methanol=10:1)].
[Compound]
Name
crude product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH2:9]([C:13]1[NH:14][CH:15]=[C:16]([CH2:18][OH:19])[N:17]=1)[CH2:10][CH2:11][CH3:12].C(OCC)(=O)C>CN(C1C=CN=CC=1)C.O1CCOCC1.COCCO>[CH2:9]([C:13]1[NH:17][C:16]([CH2:18][OH:19])=[C:15]([I:1])[N:14]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
crude product
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(CCC)C=1NC=C(N1)CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
140 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave 44.4 g of a brownish-yellow magma (theory; 28 g), which
CUSTOM
Type
CUSTOM
Details
was further reacted without further purification
WASH
Type
WASH
Details
washed with 5% NaHCO3 solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)I)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 4.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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